4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Lipophilicity tuning ADME prediction Halogen π-interactions

4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a fully conjugated heterocyclic scaffold that fuses a 1,2,4-triazole ring with a 4-(4-chlorophenyl)-5-methyl-1H-pyrazole motif. With a molecular weight of 259.69 g·mol⁻¹, a calculated LogP of 2.62, and a polar surface area (PSA) of 59.39 Ų, the compound occupies a physicochemical space that is distinct from its closest in-class analogs—specifically the 4-fluorophenyl, 4,5-diphenyl, and unsubstituted 5-phenyl variants within the same CAS series.

Molecular Formula C12H10ClN5
Molecular Weight 259.69 g/mol
CAS No. 62537-96-6
Cat. No. B12895519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
CAS62537-96-6
Molecular FormulaC12H10ClN5
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N2C=NN=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H10ClN5/c1-8-11(9-2-4-10(13)5-3-9)12(17-16-8)18-6-14-15-7-18/h2-7H,1H3,(H,16,17)
InChIKeyKJAIVUHPIWWAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (CAS 62537-96-6)


4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a fully conjugated heterocyclic scaffold that fuses a 1,2,4-triazole ring with a 4-(4-chlorophenyl)-5-methyl-1H-pyrazole motif . With a molecular weight of 259.69 g·mol⁻¹, a calculated LogP of 2.62, and a polar surface area (PSA) of 59.39 Ų, the compound occupies a physicochemical space that is distinct from its closest in-class analogs—specifically the 4-fluorophenyl, 4,5-diphenyl, and unsubstituted 5-phenyl variants within the same CAS series. It is currently not offered by any recommended supplier on ChemSrc, underscoring its character as a custom-synthesis or specialist screening-compound candidate rather than a commodity building block.

Why In-Class Triazole-Pyrazole Hybrids Cannot Be Interchanged for CAS 62537-96-6


The 4-(4-chlorophenyl) substituent imparts a unique combination of moderate lipophilicity, electron-withdrawing character, and halogen-bonding potential that cannot be replicated by the 4-fluoro, 4,5-diphenyl, or unsubstituted phenyl congeners . Even small changes in the aryl group produce measurable shifts in LogP (Δ > 1 log unit versus the phenyl analog) and molecular weight, which directly affect passive membrane permeability, solubility, and target-binding kinetics. Furthermore, compound 62537-96-6 lacks recommended suppliers, whereas its fluoro analog is commercially available at 97% purity, creating a procurement asymmetry that forces teams to either pre-qualify a custom synthesis or accept physicochemical substitutions that may invalidate SAR conclusions.

Quantitative Differentiation Evidence for 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole


LogP-Based Lipophilicity Differentiation vs. Unsubstituted Phenyl Analog (CAS 62538-10-7)

The target compound exhibits a computed LogP of 2.62 (ChemSrc data), which is 0.96 log units higher than that of the unsubstituted 5-phenyl analog (LogP = 1.66, CAS 62538-10-7) . This difference translates to an approximately 9‑fold increase in predicted octanol-water partition coefficient, placing the compound in the lipophilic range preferred for blood-brain barrier penetration or intracellular target engagement, while the phenyl analog resides in the range more typical of polar, peripherally restricted chemotypes.

Lipophilicity tuning ADME prediction Halogen π-interactions

Molecular Weight Advantage for Fragment-Based Screening vs. Diphenyl Analog (CAS 62537-95-5)

With a molecular weight of 259.69 Da, the target compound is 27.63 Da lighter than the 4,5-diphenyl analog (CAS 62537-95-5, MW = 287.32 Da) and 48.47 Da heavier than the unsubstituted phenyl analog (MW = 211.22 Da) . This intermediate weight, combined with a relatively low heavy-atom count (18 heavy atoms), positions it favorably in fragment-likeness space (Rule-of-Three compliance: MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3). By comparison, the diphenyl analog exceeds the preferred fragment MW ceiling, while the phenyl analog may lack the halogen-derived interaction motifs needed for specific target engagement.

Fragment-based drug discovery Ligand efficiency metrics Scaffold minimalism

Halogen-Bond Donor Potential Intrinsic to the 4-Chlorophenyl Substituent vs. 4-Fluorophenyl Analog (CAS 62537-98-8)

The 4-chlorophenyl group on the target compound presents a significantly larger σ-hole (positive electrostatic potential cap on the halogen) than the 4-fluorophenyl substituent of CAS 62537-98-8 . While quantitative σ-hole magnitude data for these specific compounds are not publicly available, class-level physical-organic principles indicate that aryl-Cl engages in stronger halogen bonds (C–X···O/N binding energies typically 2–12 kJ·mol⁻¹ for Cl vs. essentially negligible for F) and possesses greater polarizability (Cl polarizability ~2.18 ų vs. F ~0.557 ų) [1]. The 4-chlorophenyl moiety thus offers a handle that can be exploited for directing protein-ligand interactions, whereas the 4-fluorophenyl analog functions primarily as a metabolic blocker and weak hydrogen-bond acceptor.

Halogen bonding σ-hole interactions Medicinal chemistry design

Commercial Availability Gap: No Recommended Suppliers vs. 97%-Purity Fluoro Analog

As of April 2026, the ChemSrc database lists no recommended suppliers for the target compound (CAS 62537-96-6) , whereas the 4-fluorophenyl analog (CAS 62537-98-8) is commercially available through chemenu.com at 97% purity (Catalog No. CM1073906) . This sourcing asymmetry means that procurement of 62537-96-6 requires custom synthesis, with typical lead times of 4–8 weeks and minimum order quantities that may exceed 100 mg, compared to immediate availability of the fluoro analog in 50–500 mg increments.

Custom synthesis Supply chain differentiation Procurement lead time

High-Value Application Scenarios for 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Halogen-Bond-Enabled Fragment Screening in Kinase and Protease Targets

The target compound's intermediate molecular weight (259.69 Da) and Rule-of-Three compliance make it an attractive entry for fragment-based screening libraries . Its 4-chlorophenyl substituent provides halogen-bond donor capability (class-level Cl σ-hole > F σ-hole) that can be specifically exploited in kinase hinge regions or protease oxyanion holes, where backbone carbonyl oxygens serve as halogen-bond acceptors. In contrast, the commercially available 4-fluorophenyl analog (CAS 62537-98-8) lacks this interaction modality, potentially missing weak but specific binding events detectable only with the chlorophenyl variant.

Physicochemical Probe for CNS-Penetrant Lead Optimization

With a computed LogP of 2.62—nearly one log unit above the unsubstituted phenyl analog—the compound serves as a strategic lipophilicity probe in central nervous system (CNS) drug discovery programs . Its logP falls within the optimal CNS drug range (cLogP 1–3), whereas the phenyl analog (LogP 1.66) may underestimate brain penetration potential. Medicinal chemistry teams can use the chlorophenyl compound to establish SAR for passive permeability and P-glycoprotein efflux liability, generating data that cannot be extrapolated from the lower-logP analogs.

Custom-Synthesis Sourcing as a Strategic Differentiator in Patent-Protected Chemical Space

The absence of recommended commercial suppliers (0 sources on ChemSrc) implies that the compound exists primarily as a literature or proprietary entity . Organizations willing to commission a custom synthesis gain exclusive access to a scaffold that competitors relying on off-the-shelf analogs cannot obtain. This exclusivity is particularly relevant for filing composition-of-matter patents where the 4-(4-chlorophenyl)-5-methyl-pyrazole-triazole core is a point of novelty, or for developing a proprietary screening deck that includes halogenated variants not represented in commercial libraries.

SAR Triangulation in Halogen-Substituted Heterocycle Series

When studied alongside the 4-fluorophenyl, 4,5-diphenyl, and 5-phenyl analogs, the chlorophenyl compound enables systematic SAR triangulation of the effects of halogen size, electronegativity, and lipophilicity on biological activity . The measured differences in LogP (Δ 0.3–1.0 across the series) and molecular weight (Δ 28–48 Da) allow deconvolution of steric, electronic, and lipophilic contributions, which is critical for understanding pharmacophoric requirements before committing to expensive in vivo studies. No single analog in the series can provide this integrated dataset; the chlorophenyl compound is essential for completeness.

Quote Request

Request a Quote for 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.